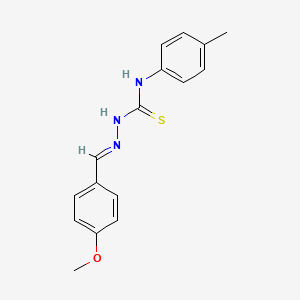

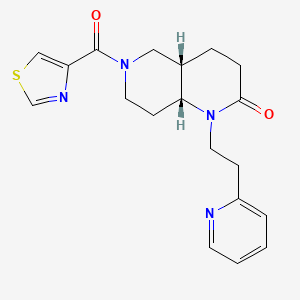

4-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiosemicarbazones are a class of compounds that have garnered interest due to their wide range of biological activities and applications in medicinal chemistry. The compound "4-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone" belongs to this class and is studied for its potential in various fields, including chemistry and biology.

Synthesis Analysis

The synthesis of thiosemicarbazones typically involves the reaction of an aldehyde with thiosemicarbazide. For "4-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone," the process would involve the reaction of 4-methoxybenzaldehyde with N-(4-methylphenyl)thiosemicarbazide under appropriate conditions to ensure the formation of the desired product.

Molecular Structure Analysis

The molecular structure of thiosemicarbazones, including "4-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone," is characterized by the presence of a thiosemicarbazone moiety. This group contributes to the planarity and conformational stability of the molecules, influencing their chemical and biological properties.

Chemical Reactions and Properties

Thiosemicarbazones participate in various chemical reactions, including complexation with metals, redox reactions, and nucleophilic addition. These reactions are significant for exploring the chemical properties of "4-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone" and its potential applications in coordination chemistry and catalysis.

Physical Properties Analysis

The physical properties of thiosemicarbazones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for specific applications, including its formulation in pharmaceuticals.

Chemical Properties Analysis

The chemical properties of "4-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone" include its reactivity towards various reagents, stability under different conditions, and its ability to form complexes with metals. These properties are essential for understanding its potential use in medicinal chemistry and material science.

References (sources) for this information include studies and analyses from various researchers who have explored the synthesis, structure, and properties of thiosemicarbazones and related compounds. For specific studies and detailed insights into "4-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone," the following references are recommended:

- Crystal structures of thiosemicarbazones provide insight into the molecular conformation and crystallinity of related compounds.

- Spectrophotometric determination of thiosemicarbazones outlines methods for analyzing these compounds, relevant for understanding their physical and chemical properties.

- Silver(I) complexes of thiosemicarbazones discuss the interaction with metals, highlighting the compound's potential in coordination chemistry.

Scientific Research Applications

Crystal Structure Analysis

4-Methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone and related compounds have been synthesized and analyzed for their crystal structures using X-ray diffraction. These compounds exhibit planar structures, and the presence of bulky substituents does not significantly alter the conformation of the thiosemicarbazide moiety. Their structural features allow for the formation of either centrosymmetric dimers or infinite chains, depending on the substituents' nature. Such detailed structural insights are crucial for understanding the interaction mechanisms with potential biological targets (Chumakov et al., 2014).

Antityrosinase Activity

Benzaldehyde thiosemicarbazones, including derivatives similar to 4-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone, have demonstrated significant antityrosinase activities. These compounds inhibit tyrosinase enzyme activities, crucial for melanin production in organisms. Their inhibitory effects on mushroom tyrosinase and melanoma production from mouse melanoma cells indicate potential applications in developing new food preservatives and cosmetic additives, highlighting their importance in both medical and cosmetic fields (Chen et al., 2012).

Anticancer Potential

Research on ruthenium(II) complexes with thiosemicarbazone derivatives, including those related to 4-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone, has shown potential anti-trypanosomal activity. The electrochemical properties of these compounds suggest their capability to act as antitrypanosomal drugs, with implications for treating diseases such as sleeping sickness. Their natural fluorescence enables monitoring in biological systems, facilitating studies on their therapeutic potential and interaction with biological targets (Rodrigues et al., 2008).

Coordination Chemistry and Stability Analysis

The coordination chemistry of 4-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone with divalent metal ions has been explored through polarographic studies. These studies offer insights into the formation and stability of complexes, which is fundamental for understanding the ligand's interaction with metals. Such knowledge is vital for the development of metal-based drugs and diagnostic agents, demonstrating the broad applicability of thiosemicarbazone derivatives in medicinal chemistry (Saraswat & Saraswat, 2021).

properties

IUPAC Name |

1-[(E)-(4-methoxyphenyl)methylideneamino]-3-(4-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-12-3-7-14(8-4-12)18-16(21)19-17-11-13-5-9-15(20-2)10-6-13/h3-11H,1-2H3,(H2,18,19,21)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZRMYQWWMLRNX-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone](/img/structure/B5506077.png)

![7-fluoro-2-methyl-3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-indole](/img/structure/B5506092.png)

![6-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5506095.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5506130.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)

![N'-(2-furylmethylene)-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5506171.png)

![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)

![5-[(4-amino-1-piperidinyl)carbonyl]-3-methyl-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5506181.png)

![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)